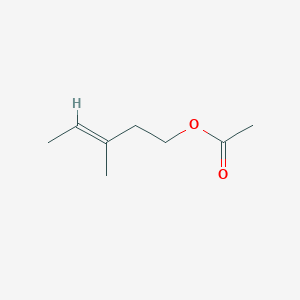
3-Methylpent-3-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpent-3-en-1-yl acetate, also known as 4-methyl-2-pentanol, is an organic compound belonging to the alcohol family. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound has the molecular formula C6H14O and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylpent-3-en-1-yl acetate can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For example, the reaction of 2-methyl-2-pentanal with a Grignard reagent can yield methyl pentenol .
Industrial Production Methods
In industrial settings, methyl pentenol is often produced through the hydration of alkenes. This process involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol. The specific conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpent-3-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert methyl pentenol to its corresponding alkane.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Hydrohalic acids (e.g., HCl, HBr)
Major Products
Oxidation: 4-methyl-2-pentanone
Reduction: 4-methylpentane
Substitution: 4-methyl-2-pentyl halides
Wissenschaftliche Forschungsanwendungen
Aroma Chemicals
One of the prominent applications of 3-methylpent-3-en-1-yl acetate is as an aroma chemical. It is utilized in the fragrance industry for its pleasant scent, which can enhance the sensory profile of various products. The compound's esters and ethers derived from 3-methyl-pentane-diol have been noted for their effectiveness as aroma chemicals in perfumery and flavoring agents .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for developing chromatographic methods. Its separation can be effectively achieved using High-Performance Liquid Chromatography (HPLC) techniques, which are essential for purifying compounds in research settings. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for mass spectrometry applications .
Organic Synthesis
The compound is also used as a building block in organic synthesis. Its unsaturated nature allows for reactions such as Diels-Alder cycloadditions and Michael additions, facilitating the synthesis of more complex molecules. Researchers have explored its potential in synthesizing various derivatives that could have pharmaceutical applications .
Case Study 1: Aroma Applications
A study published in a patent document highlighted the use of esters derived from 3-methyl-pentane-diol for enhancing aroma profiles in food products. The research demonstrated that these compounds could significantly improve the sensory attributes of flavor formulations, making them more appealing to consumers .
Case Study 2: Chromatographic Techniques
A detailed investigation into HPLC methods involving this compound showed its effectiveness in isolating impurities from complex mixtures. This study emphasized the scalability of the method, which can be adapted for preparative separations in pharmaceutical research .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Aroma Chemicals | Used in fragrances and flavorings | Enhances sensory profiles in food products |
| Analytical Chemistry | HPLC standard for separation | Effective for isolating compounds in research |
| Organic Synthesis | Building block for complex organic molecules | Facilitates various chemical transformations |
Wirkmechanismus
The mechanism of action of methyl pentenol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic compounds. Additionally, its hydroxyl group can undergo various chemical transformations, enabling its use in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Methylpent-3-en-1-yl acetate can be compared with other similar alcohols, such as:
2-methyl-1-butanol: Similar in structure but with a different position of the hydroxyl group.
2-pentanol: Lacks the methyl group present in methyl pentenol.
3-methyl-2-butanol: Another isomer with a different arrangement of carbon atoms.
Uniqueness
This compound’s unique structure, with a methyl group and a hydroxyl group on a pentane chain, gives it distinct physical and chemical properties. Its specific arrangement allows for unique reactivity and applications compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
1708-97-0 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
InChI-Schlüssel |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES |
CC=C(C)CCOC(=O)C |
Isomerische SMILES |
C/C=C(\C)/CCOC(=O)C |
Kanonische SMILES |
CC=C(C)CCOC(=O)C |
Key on ui other cas no. |
1708-97-0 925-72-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















